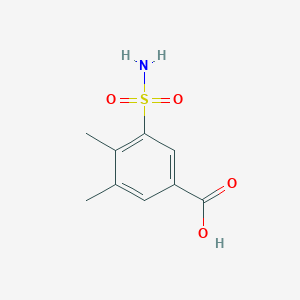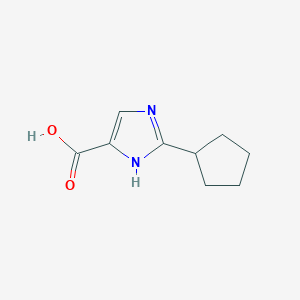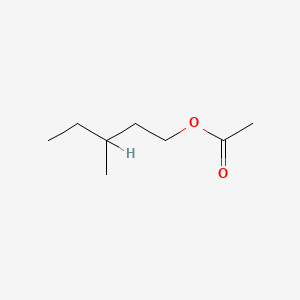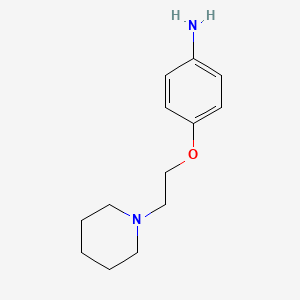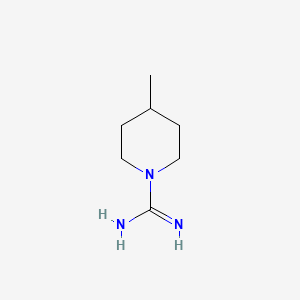
4-Methylpiperidin-1-carboximidamid
Übersicht
Beschreibung
4-Methylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carboximidamide functional group
Wissenschaftliche Forschungsanwendungen
4-Methylpiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
A related compound, a piperine-carboximidamide hybrid, has been reported to targetEGFR, BRAF, and CDK2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
The related piperine-carboximidamide hybrids have been shown to inhibit egfr, braf, and cdk2 . These inhibitory actions disrupt the normal signaling pathways in cells, potentially leading to decreased cell proliferation and survival.
Biochemical Pathways
The inhibition of egfr, braf, and cdk2 by related compounds suggests that the compound may affect pathways such as theMAPK/ERK pathway and the cell cycle regulation pathway . These pathways are critical for cell proliferation and survival.
Result of Action
Related compounds have been shown to haveantiproliferative activity against cancer cells . This suggests that 4-Methylpiperidine-1-carboximidamide may also have potential antiproliferative effects.
Biochemische Analyse
Biochemical Properties
4-Methylpiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity with varying degrees of potency . These interactions are crucial as they can influence various cellular processes, including cell proliferation and survival. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies.
Cellular Effects
The effects of 4-Methylpiperidine-1-carboximidamide on various types of cells and cellular processes have been extensively studied. It has been found to exhibit antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the EGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 4-Methylpiperidine-1-carboximidamide exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of enzymes such as EGFR, BRAF, and CDK2 by binding to their active sites, thereby preventing their normal function . This inhibition leads to downstream effects on cell signaling pathways and gene expression, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound may also influence other molecular targets, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpiperidine-1-carboximidamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpiperidine-1-carboximidamide remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged antiproliferative activity . Its degradation over time can lead to reduced efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings.
Dosage Effects in Animal Models
The effects of 4-Methylpiperidine-1-carboximidamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to greater inhibition of tumor growth . At high doses, toxic or adverse effects may also be observed, indicating the need for careful dosage optimization in preclinical and clinical studies. Threshold effects have been identified, where a minimum effective dose is required to achieve significant antiproliferative activity without causing toxicity.
Metabolic Pathways
4-Methylpiperidine-1-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and metabolite levels can be affected by its interactions with specific enzymes, leading to changes in its overall biochemical activity . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-Methylpiperidine-1-carboximidamide within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Methylpiperidine-1-carboximidamide plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with target enzymes and other biomolecules, ultimately affecting its biochemical activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carboximidamide group.
Industrial Production Methods: In an industrial setting, the production of 4-Methylpiperidine-1-carboximidamide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Methylpiperidine-1-carboximidamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness: 4-Methylpiperidine-1-carboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-methylpiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNTTFADJMCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388890 | |
| Record name | 4-methylpiperidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73771-19-4 | |
| Record name | 4-methylpiperidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)
